molecular formula C11H11N B8320292 3-(2-Methylpropenyl)benzonitrile

3-(2-Methylpropenyl)benzonitrile

Cat. No. B8320292
M. Wt: 157.21 g/mol
InChI Key: FXTAMBZYMKNPMO-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

3-(2-Methylpropenyl)benzonitrile described in Preparation Example 136 (0.44 g, 2.8 mmol) was dissolved in tetrahydrofuran (5 mL), lithium aluminum hydride (0.16 g, 4.2 mmol) was added under stirring at room temperature, the solution was heated to 70° C., followed by stirring for 2 hours. The reaction solution was cooled on an ice bath, then, water (0.16 mL), an aqueous solution of 15% sodium hydroxide (0.16 mL) and water (0.48 mL) were sequentially added, then, the solid was filtered, and washed with tetrahydrofuran (10 mL). The filtrate and the washings were combined, and dried over anhydrous sodium sulfate. The solvent was evaporated in vacuo, and the title compound (0.40 g, 2.48 mmol, 88.7%) was obtained as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 136
Quantity
0.44 g
Type
reactant
Reaction Step Two
Quantity
0.16 g
Type
reactant
Reaction Step Three
Name
Quantity
0.16 mL
Type
reactant
Reaction Step Four
Quantity
0.16 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.48 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
88.7%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:12])=[CH:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[C:7]#[N:8].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[CH3:1][C:2]([CH3:12])=[CH:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH2:7][NH2:8] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CC=1C=C(C#N)C=CC1)C
Step Two
Name
Example 136
Quantity
0.44 g
Type
reactant
Smiles
Step Three
Name
Quantity
0.16 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
Quantity
0.16 mL
Type
reactant
Smiles
O
Name
Quantity
0.16 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.48 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated to 70° C.
STIRRING
Type
STIRRING
Details
by stirring for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled on an ice bath
FILTRATION
Type
FILTRATION
Details
the solid was filtered
WASH
Type
WASH
Details
washed with tetrahydrofuran (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC(=CC=1C=C(CN)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.48 mmol
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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